3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine

Fragment-based drug discovery X-ray crystallography Kinase inhibitor design

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine (CAS 1082881-61-5) is a heterocyclic building block composed of a pyrrolidine ring attached at the 3-position to the 6-position of a 2,3-dihydrobenzo[b][1,4]dioxin scaffold (C12H15NO2, MW 205.25). It belongs to the class of 3-aryl-pyrrolidine fragments that occupy three-dimensional chemical space under-represented in typical planar fragment libraries, making it relevant for fragment-based drug discovery (FBDD) campaigns.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13600729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C12H15NO2/c1-2-11-12(15-6-5-14-11)7-9(1)10-3-4-13-8-10/h1-2,7,10,13H,3-6,8H2
InChIKeyQEWMSZVBEQQWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine: Technical Identifier and Procurement-Relevant Compound Class Profile


3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine (CAS 1082881-61-5) is a heterocyclic building block composed of a pyrrolidine ring attached at the 3-position to the 6-position of a 2,3-dihydrobenzo[b][1,4]dioxin scaffold (C12H15NO2, MW 205.25) . It belongs to the class of 3-aryl-pyrrolidine fragments that occupy three-dimensional chemical space under-represented in typical planar fragment libraries, making it relevant for fragment-based drug discovery (FBDD) campaigns [1]. Unlike its more extensively characterized 2-pyrrolidinyl positional isomer (CAS 524674-08-6), which has been co-crystallized with cAMP-dependent protein kinase A (PDB 5N39, resolution 1.45 Å), the 3-pyrrolidinyl substitution pattern presents a distinct pharmacophoric vector orientation that differentiates its fragment elaboration potential [2].

Why Pyrrolidine-Benzodioxane Positional Isomers Cannot Be Interchanged in 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine Procurement


Pyrrolidine-benzodioxane conjugates exist as positional isomers (C2- vs C3-pyrrolidinyl attachment), regioisomers (C5- vs C6-benzodioxane substitution), and heterocyclic analogs (piperidine, N-methylpyrrolidine), and these structural variants are not functionally interchangeable. Literature on the nicotinic acetylcholine receptor (nAChR) ligand series demonstrates that moving pyrrolidine attachment from the benzodioxane C2 to alternative positions, or altering benzodioxane ring substitution, can shift pharmacological profiles from potent α4β2 partial agonism (Ki 0.012 μM for (S,R)-2-pyrrolidinyl-1,4-benzodioxane) to antagonist activity or complete loss of binding affinity [1]. The undecorated 2-pyrrolidinyl-benzodioxane scaffold itself behaves as an unselective α4β2/α3β4 antagonist, while specific benzodioxane functionalization—under strict steric constraints—is required to convert it into a selective partial agonist [2]. Therefore, procurement of the correct isomer is critical: a 3-pyrrolidinyl substitution pattern cannot serve as a drop-in replacement for a 2-pyrrolidinyl analog (or vice versa) in any structure–activity relationship (SAR) program, nor can analogs with benzodioxane modification at C5 or C7 replicate the fragment growth vectors of the C6-linked isomer.

Quantitative Differentiation Evidence for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine Against Closest Analogs


Pyrrolidine Attachment Position (C3 vs C2) Distinguishes Fragment Pharmacophore Vector Orientation and Enzyme Co-Crystallization Potential

The target compound bears the pyrrolidine ring at the C3 position of the pyrrolidine (i.e., aryl group attached to pyrrolidine carbon 3), while the closest positional isomer, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine (CAS 524674-08-6), bears it at the C2 position. The 2-isomer has been successfully co-crystallized with cAMP-dependent protein kinase A catalytic subunit alpha (Cricetulus griseus) at 1.45 Å resolution (PDB 5N39), revealing specific hydrogen-bond interactions between the protonated pyrrolidinium nitrogen and the enzyme active site [1]. No equivalent co-crystal structure exists for the 3-isomer. This difference in attachment position changes the distance and angular relationship between the basic pyrrolidine nitrogen and the benzodioxane aromatic system, directly affecting hydrogen-bonding geometry and fragment growth vector orientation during elaboration [2].

Fragment-based drug discovery X-ray crystallography Kinase inhibitor design

Computational Physicochemical Property Profile Differentiates 3-Pyrrolidinyl Isomer from 2-Pyrrolidinyl and Piperidine Analogs

Computationally derived physicochemical properties from vendor analytical datasheets provide the only currently available quantitative differentiation between the target compound and its closest analogs. For 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine, the calculated LogP is 1.53, TPSA is 30.49 Ų, with 3 H-bond acceptors, 1 H-bond donor, and 1 rotatable bond . These values place the compound within rule-of-three compliant fragment space (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) while the limited rotatable bond count (1) confers conformational rigidity advantageous for fragment screening [1]. No experimentally measured LogP or pKa data have been published for either the 3-isomer or its 2-isomer counterpart.

Physicochemical profiling Fragment library design ADMET prediction

Commercially Available Purity Grades and Supply Specifications Define Procurement-Relevant Quality Thresholds

Multiple vendors supply 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine at defined purity specifications. Leyan offers the compound at 98% purity (Catalog No. 1338089) ; AKSci supplies it at 97% minimum purity (Catalog No. 3161DW) with long-term storage recommendation at cool, dry conditions ; ChemScene provides it with storage specification of sealed, dry, 2–8°C . In contrast, the 2-positional isomer (CAS 524674-08-6) is typically offered at 95% purity . The 3-isomer's broader availability at ≥97% purity supports direct use in sensitive biophysical screening (SPR, TSA, X-ray crystallography) without additional purification.

Quality control Chemical procurement Fragment screening logistics

Benzodioxane C6 vs C5 Regioisomerism Critically Controls Nicotinic Receptor Pharmacological Profile Based on Published SAR

While no direct binding data exist for the undecorated 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine, class-level SAR from the pyrrolidinyl-benzodioxane nAChR ligand series provides a quantitative framework for understanding the importance of benzodioxane substitution position. The unsubstituted 2-pyrrolidinyl-1,4-benzodioxane scaffold, (S,R)-6, exhibits α4β2 Ki of 0.012 μM with α4β2/α3β4 selectivity ratio of 25.8, but functions as an unselective antagonist [1]. Moving substituents from the benzodioxane C7 to C5 position dramatically alters selectivity: C5 substitution confers very high α4β2/α3β4 selectivity to α4β2 partial agonism, far exceeding that achievable by C7 decoration alone [2]. The target compound's C6 attachment to pyrrolidine—a position between the extensively studied C5 and C7 sites—represents a distinct substitution vector for which no pharmacological data exist, creating both risk and opportunity for fragment-based campaigns targeting nAChRs or other CNS receptors.

Nicotinic acetylcholine receptors Structure-activity relationship Subtype selectivity

3D Fragment Shape Diversity: 3-Pyrrolidinyl Scaffolds Occupy Distinct Principal Moments of Inertia Space Relative to 2-Pyrrolidinyl and Piperidine Analogs

The York 3D fragment library design workflow explicitly selected 3-disubstituted pyrrolidines (along with piperidine analogs) based on principal moments of inertia (PMI) analysis, demonstrating that these scaffolds occupy under-represented three-dimensional chemical space compared to commercial fragment collections dominated by flat, sp²-rich compounds [1]. The 3-aryl-pyrrolidine scaffold, with its off-linear substitution geometry, generates a distinctly different molecular shape profile from 2-aryl-pyrrolidines or 4-aryl-piperidines, as quantified by PMI ratios that position it further from the rod-disc axis of triangular PMI plots [2]. This shape differentiation is preserved regardless of the specific aryl group (including 2,3-dihydrobenzo[b][1,4]dioxin-6-yl), making the 3-pyrrolidinyl scaffold a privileged geometry for sampling novel 3D fragment space.

Fragment library design Principal moments of inertia 3D molecular shape diversity

Recommended Application Scenarios for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine in Scientific Research and Industrial Procurement


Fragment-Based Drug Discovery: 3D Fragment Library Screening for Novel Kinase or GPCR Targets

The compound is suited as a rule-of-three compliant, 3D-disposed fragment for primary screening campaigns against kinases, GPCRs, or other protein targets where novel chemical matter is sought. Its LogP of 1.53, TPSA of 30.49 Ų, and single rotatable bond confer sufficient aqueous solubility for fragment soaking at typical screening concentrations (100–500 mM in d6-DMSO), while the 3-pyrrolidinyl attachment geometry explores binding pocket vectors inaccessible to flat or 2-substituted fragments . The ≥97% commercial purity meets the threshold for direct use in biophysical assays (SPR, TSA, ligand-observed NMR) without additional purification, reducing pre-screening overhead .

Structure-Guided Fragment Elaboration Using Distinct C3-Pyrrolidinyl Growth Vectors

When a fragment hit is identified, the C3-pyrrolidinyl attachment provides synthetic handles for elaboration through the pyrrolidine nitrogen (via N-alkylation, N-acylation, or N-sulfonylation) and through the benzodioxane ring (via electrophilic aromatic substitution or metal-catalyzed cross-coupling at available positions). The growth vectors from the C3 position differ fundamentally from those of the C2 isomer (PDB 5N39), which orients the pyrrolidine nitrogen ~1.2–1.5 Å closer to the benzodioxane ring plane [1]. This difference is critical for structure-based design when the fragment-binding pose dictates that one vector orientation is sterically or electrostatically preferred over the other [2].

nAChR Ligand Design: Exploring Uncharacterized Benzodioxane C6 Substitution Space

The benzodioxane-pyrrolidine scaffold has a well-established SAR at the C5 and C7 positions for α4β2/α3β4 nAChR subtype selectivity, with C5-substituted analogs achieving very high selectivity ratios (>100-fold) as partial agonists [3]. The C6-attached 3-pyrrolidinyl compound represents unexplored substitution chemistry within this pharmacophore class, offering an opportunity to probe whether C6 substitution can deliver comparable or superior selectivity profiles through novel interactions with the β2 minus side pocket. Structural studies with the C6-isomer could reveal whether the benzodioxane oxygen lone pairs at positions 1 and 4 engage the conserved water network differently than the C5- and C7-substituted series [4].

Quality-Controlled Chemical Biology Probe Synthesis and Target Identification

For academic or industrial chemical biology groups requiring a structurally authenticated, high-purity benzodioxane-pyrrolidine building block for probe synthesis, the 3-isomer's established supply chain at 97–98% purity with defined storage conditions (sealed dry, 2–8°C) ensures batch-to-batch reproducibility. The compound's single stereocenter (racemic) and limited rotatable bonds simplify analytical characterization by NMR and LC-MS, reducing quality control burden during scale-up of probe synthesis from milligram to gram quantities. This is particularly relevant when the target compound serves as a key intermediate in multi-step syntheses where isomeric purity must be maintained.

Quote Request

Request a Quote for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.